molecular formula C22H22ClNO2 B11460014 3-[5-(4-chlorophenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide

3-[5-(4-chlorophenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide

Cat. No.: B11460014
M. Wt: 367.9 g/mol
InChI Key: VFXDUTKFHIYLQT-UHFFFAOYSA-N
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Description

3-[5-(4-chlorophenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide is a synthetic organic compound that features a furan ring substituted with a 4-chlorophenyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a source of oxygen, such as an acid catalyst.

    Substitution with 4-Chlorophenyl Group: The furan ring is then subjected to a Friedel-Crafts acylation reaction with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of Propanamide Moiety: The final step involves the reaction of the substituted furan with 4-(propan-2-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the propanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorophenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-(4-chlorophenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of organic electronic materials or as a building block for polymers.

    Biological Studies: It can be used as a probe to study the interactions of furan-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The furan ring and chlorophenyl group can participate in π-π interactions or hydrogen bonding with biological targets, while the propanamide moiety can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-[5-(4-chlorophenyl)furan-2-yl]acrylic acid: This compound shares the furan and chlorophenyl groups but has an acrylic acid moiety instead of a propanamide.

    3-[5-(4-chlorophenyl)furan-2-yl]methanol: This compound has a methanol group instead of the propanamide moiety.

Uniqueness

3-[5-(4-chlorophenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide is unique due to the combination of its structural features, which may confer specific biological or material properties not found in similar compounds. The presence of the propanamide moiety can influence its solubility, stability, and interactions with biological targets.

Properties

Molecular Formula

C22H22ClNO2

Molecular Weight

367.9 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-propan-2-ylphenyl)propanamide

InChI

InChI=1S/C22H22ClNO2/c1-15(2)16-5-9-19(10-6-16)24-22(25)14-12-20-11-13-21(26-20)17-3-7-18(23)8-4-17/h3-11,13,15H,12,14H2,1-2H3,(H,24,25)

InChI Key

VFXDUTKFHIYLQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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